2,5-Dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C30H31N5 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2,5-dimethyl-7-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C30H31N5/c1-21-13-14-24-9-7-8-12-26(24)27(21)20-33-15-17-34(18-16-33)28-19-22(2)31-30-29(23(3)32-35(28)30)25-10-5-4-6-11-25/h4-14,19H,15-18,20H2,1-3H3 |
InChI Key |
NPSUCPFBHYSRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=NC5=C(C(=NN45)C)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Methylation via Suzuki Coupling
Introducing the methyl group at position 5 requires a palladium-catalyzed cross-coupling reaction. Source describes using methylboronic acid with Pd(PPh₃)₄ in a toluene/ethanol/water mixture (3:1:1) at 80°C. Under these conditions, the 5-chloro substituent in 3 is replaced with a methyl group, yielding 2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine (4 ) with 65–75% efficiency.
Phenyl Group Introduction at Position 3
The 3-phenyl group is introduced early in the synthesis via the starting material 3-phenyl-5-aminopyrazole. Source confirms that 3-arylpyrazoles are stable under cyclocondensation conditions, retaining the aryl group throughout subsequent reactions.
Final Reductive Amination and Purification
Purification and Characterization
Final purification involves silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1). Analytical data from and indicate characteristic NMR peaks:
- ¹H NMR (CDCl₃): δ 8.21 (d, 1H, naphthalene), 7.85–7.45 (m, 8H, aromatic), 3.92 (s, 2H, CH₂-naphthalene), 2.76 (s, 3H, CH₃-pyrimidine).
- MS (ESI): m/z 448.2 [M+H]⁺.
Optimization and Yield Considerations
Key challenges include minimizing dimerization during cyclocondensation and avoiding over-chlorination. Source recommends strict temperature control and inert atmospheres to suppress side reactions.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Source reports that microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation under microwave conditions (150°C, 20 min) achieves comparable yields (85–90%).
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Piperazine Substitutions : The target compound’s 4-[(2-methylnaphthalen-1-yl)methyl]piperazine group introduces significant steric bulk and lipophilicity compared to smaller aryl-piperazines (e.g., 4-chlorophenyl in or pyridinyl in ). This may enhance membrane permeability but reduce aqueous solubility .
- Aryl Groups : The 3-phenyl group contrasts with derivatives bearing substituted phenyls (e.g., 3,4-dimethoxyphenyl in ), which improve solubility via polar interactions.
- Methyl Groups : The 2,5-dimethyl configuration is conserved in analogs like MK66 , suggesting a role in stabilizing the pyrazolo-pyrimidine core.
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines are reported as purine antimetabolites with antitrypanosomal activity . While specific data for the target compound is unavailable, analogs with electron-withdrawing groups (e.g., nitro in MK61 ) show enhanced activity due to increased electrophilicity. The target’s naphthylmethyl group may improve target binding via π-π stacking but could hinder metabolic clearance .
Physicochemical Properties
- Lipophilicity : The naphthylmethyl group likely increases logP compared to analogs with smaller piperazine substituents (e.g., logP of MK66 = 3.2 vs. estimated logP > 5 for the target compound).
- Solubility : Polar groups (e.g., methoxy in or ketones in ) enhance solubility, whereas the target compound’s hydrophobicity may limit bioavailability.
Biological Activity
2,5-Dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class is recognized for its diverse biological activities and potential therapeutic applications. The compound's structural complexity suggests a multifaceted interaction with biological systems, leading to various pharmacological effects.
The molecular formula of the compound is with a molecular weight of approximately 496.0 g/mol. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H30N5 |
| Molecular Weight | 496.0 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities , including:
- Antimicrobial Effects : Preliminary studies suggest the compound has inhibitory effects against various bacterial strains, potentially making it a candidate for antimicrobial therapy.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.
- Antiviral Activity : Some studies have indicated potential antiviral effects, although specific viral targets remain to be thoroughly investigated.
The biological activity of 2,5-Dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine appears to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes critical for the survival of pathogens and cancer cells.
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors or signaling pathways that regulate inflammation and immune responses.
- DNA Interaction : Preliminary docking studies suggest potential binding to DNA gyrase and other targets involved in nucleic acid metabolism, which could explain its anticancer and antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Pseudomonas aeruginosa and Escherichia coli, reporting a minimum inhibitory concentration (MIC) value of 0.21 μM for certain derivatives related to pyrazolo[1,5-a]pyrimidines .
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on human cell lines demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .
- Molecular Docking Analysis : Molecular docking studies have illustrated strong binding interactions between the compound and critical amino acids in target proteins such as DNA gyrase, indicating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
